molecular formula C19H26N2O4S B1671430 Gemopatrilat CAS No. 160135-92-2

Gemopatrilat

Número de catálogo: B1671430
Número CAS: 160135-92-2
Peso molecular: 378.5 g/mol
Clave InChI: YRSVDSQRGBYVIY-GJZGRUSLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

BMS-189921, también conocido como gemopatrilat, es un potente inhibidor de la vasopeptidasa. Este compuesto es único porque inhibe tanto la enzima convertidora de angiotensina como la endopeptidasa neutra, lo que lo convierte en un inhibidor dual. Se ha estudiado por su posible uso en el tratamiento de la hipertensión y la insuficiencia cardíaca debido a su capacidad para afectar el tono vascular y el equilibrio de líquidos .

Métodos De Preparación

La síntesis de BMS-189921 implica varios pasos. Un método comienza con ácido (S)-6-hidroxi-2-ftalimidohexanoico, que se convierte en su éster bencílico. Este intermedio se somete a una oxidación de Swern seguida de una reacción con tricloruro de metiltitanio para introducir un grupo metilo. El compuesto resultante se trata entonces con azida de trimetilsililo y éterato de trifluoruro de boro para formar la azida .

Los métodos de producción industrial para BMS-189921 no están ampliamente documentados, pero la síntesis suele implicar procesos enantioselectivos para asegurar la correcta estereoquímica del producto final .

Análisis De Reacciones Químicas

BMS-189921 se somete a varias reacciones químicas, incluyendo:

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como permanganato de potasio, agentes reductores como hidruro de litio y aluminio, y nucleófilos como azida de sodio. Los principales productos formados dependen de las condiciones de reacción específicas y de los reactivos utilizados .

Aplicaciones de la investigación científica

BMS-189921 se ha estudiado ampliamente por sus posibles aplicaciones terapéuticas. En medicina, se ha investigado para tratar la hipertensión y la insuficiencia cardíaca debido a su doble inhibición de la enzima convertidora de angiotensina y la endopeptidasa neutra. Esta doble acción ayuda a reducir la presión arterial y a mejorar la función cardíaca .

En la investigación biológica, BMS-189921 se ha utilizado para estudiar la vía de señalización de PI3-kinasa en las células del músculo liso vascular. Se ha demostrado que activa esta vía, promoviendo la producción de óxido nítrico y la vasorrelajación .

Aplicaciones Científicas De Investigación

BMS-189921 has been extensively studied for its potential therapeutic applications. In medicine, it has been investigated for treating hypertension and heart failure due to its dual inhibition of angiotensin-converting enzyme and neutral endopeptidase. This dual action helps in reducing blood pressure and improving heart function .

In biological research, BMS-189921 has been used to study the PI3-kinase signaling pathway in vascular smooth muscle cells. It has been shown to activate this pathway, promoting nitric oxide production and vasorelaxation .

Mecanismo De Acción

BMS-189921 ejerce sus efectos inhibiendo tanto la enzima convertidora de angiotensina como la endopeptidasa neutra. La enzima convertidora de angiotensina es responsable de convertir la angiotensina I en angiotensina II, un potente vasoconstrictor. Al inhibir esta enzima, BMS-189921 reduce la producción de angiotensina II, lo que lleva a la vasodilatación y a la reducción de la presión arterial .

La endopeptidasa neutra degrada los péptidos natriuréticos, que participan en la regulación del volumen y la presión sanguínea. Inhibir esta enzima aumenta los niveles de péptidos natriuréticos, promoviendo la natriuresis y la diuresis, lo que contribuye aún más a la reducción de la presión arterial .

Comparación Con Compuestos Similares

BMS-189921 es similar a otros inhibidores duales de la enzima convertidora de angiotensina y la endopeptidasa neutra, como el omapatrilat. Ambos compuestos comparten la capacidad de inhibir estas dos enzimas, lo que lleva a la vasodilatación y a la reducción de la presión arterial .

BMS-189921 es único en su estructura molecular específica y en el equilibrio preciso de sus efectos inhibitorios. Este equilibrio puede dar lugar a diferentes perfiles farmacodinámicos y resultados terapéuticos en comparación con otros compuestos similares .

Compuestos similares incluyen:

Estos compuestos también se dirigen a la enzima convertidora de angiotensina y a la endopeptidasa neutra, pero pueden diferir en su eficacia, perfiles de seguridad y aplicaciones clínicas.

Actividad Biológica

Gemopatrilat, also known as BMS-189921, is a potent vasopeptidase inhibitor that has garnered attention for its potential therapeutic applications in treating hypertension and heart failure. This compound acts by inhibiting both angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP), which are critical enzymes involved in cardiovascular regulation.

This compound functions primarily by inhibiting the degradation of natriuretic peptides and bradykinin, leading to vasodilation and improved renal function. The dual inhibition of ACE and NEP enhances the levels of these peptides, which promotes natriuresis and diuresis, thereby lowering blood pressure.

Pharmacokinetics

Research indicates that this compound is rapidly absorbed after oral administration, with an estimated bioavailability of 49% in humans. The pharmacokinetic profile shows that it has a large volume of distribution (approximately 2500 liters) and exhibits a prolonged terminal-phase decline in plasma concentration due to reversible disulfide linkages with plasma proteins .

Key Pharmacokinetic Parameters

ParameterValue
Bioavailability49%
Volume of Distribution2500 L
Terminal Half-LifeProlonged
Major MetabolitesS-methylation products

Inhibition Potency

This compound's potency as an inhibitor is reflected in its IC50 values:

  • ACE: 3.6 nM
  • NEP: 305 nM

These values indicate that this compound is significantly more effective at inhibiting ACE compared to NEP, suggesting a strong potential for cardiovascular benefits through its mechanism of action .

Clinical Trials

  • Phase II Trials:
    • A study involving patients with chronic heart failure demonstrated that this compound led to significant improvements in functional status and left ventricular ejection fraction compared to standard ACE inhibitors. However, it was noted that side effects were more pronounced than those seen with single enzyme inhibitors .
  • Hypertensive Models:
    • In various animal models, including spontaneously hypertensive rats, this compound showed significant reductions in blood pressure over time, supporting its efficacy as an antihypertensive agent .

In Vivo Studies

In vivo studies have shown that a single oral dose of this compound effectively inhibits plasma ACE activity and increases urinary excretion of atrial natriuretic peptide (ANP), demonstrating its pharmacodynamic effects on natriuretic pathways .

Propiedades

Número CAS

160135-92-2

Fórmula molecular

C19H26N2O4S

Peso molecular

378.5 g/mol

Nombre IUPAC

2-[(6S)-2,2-dimethyl-7-oxo-6-[[(2S)-3-phenyl-2-sulfanylpropanoyl]amino]azepan-1-yl]acetic acid

InChI

InChI=1S/C19H26N2O4S/c1-19(2)10-6-9-14(18(25)21(19)12-16(22)23)20-17(24)15(26)11-13-7-4-3-5-8-13/h3-5,7-8,14-15,26H,6,9-12H2,1-2H3,(H,20,24)(H,22,23)/t14-,15-/m0/s1

Clave InChI

YRSVDSQRGBYVIY-GJZGRUSLSA-N

SMILES

CC1(CCCC(C(=O)N1CC(=O)O)NC(=O)C(CC2=CC=CC=C2)S)C

SMILES isomérico

CC1(CCC[C@@H](C(=O)N1CC(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)S)C

SMILES canónico

CC1(CCCC(C(=O)N1CC(=O)O)NC(=O)C(CC2=CC=CC=C2)S)C

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Gemopatrilat;  BMS 189921;  BMS-189921;  BMS189921.

Origen del producto

United States

Synthesis routes and methods I

Procedure details

[S-(R*,R*)]-Hexahydro-6-[[2-(acetylthio)-1-oxo-3-phenylpropyl]amino]-2,2-dimethyl-7-oxo-1H-azepine-1-acetic acid, ethyl ester (2.0 g, 4.46 mmole) [prepared as described in Example 66 (g) of U.S. Pat. No. 5,552,397] was dissolved in methanol (9 ml) in a 100-ml flask equipped with an addition funnel, internal temperature probe and argon inlet. To the solution was added DL-dithiothreitol (34 mg, 0.22 mmole). The solution was sparged with argon for 15 minutes and then kept under argon. The resulting solution was cooled to 0° C. in an ice-bath. In the addition funnel, 1N sodium hydroxide (26.8 ml, 26.8 mmole) was sparged with argon for 30 minutes. The sparged sodium hydroxide solution was added to the reaction flask over 30 minutes so that the internal temperature did not exceed 5° C. The reaction was allowed to stir at 0° C. for 30 minutes and then the ice-bath was removed to allow the reaction to warm to room temperature over one hour. The reaction was stirred at room temperature for an additional 1.5 hours at which time TLC showed that the reaction was complete. A pH probe was attached to the reaction flask. The reaction was acidified with previously sparged 3N HCl to a pH of 6. A few seed crytals were added and the mixture was stirred for 5 minutes. The mixture was then further acidified to pH 2. The resulting slurry was stirred at room temperature for one hour. The product was collected by filtration and washed with distilled water until the wash-water tested negative for chloride with silver nitrate solution. The product was air-dried for 30 minutes, washed with t-butyl methyl ether (2×4 ml) and hexane (2×4 ml), air-dried, and dried under a high vacuum to give 1.5 g of title product as a white crystalline solid (890% yield),
Name
Hexahydro-6-[[2-(acetylthio)-1-oxo-3-phenylpropyl]amino]-2,2-dimethyl-7-oxo-1H-azepine-1-acetic acid, ethyl ester
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
Example 66 ( g )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
26.8 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
9 mL
Type
solvent
Reaction Step Six
Quantity
34 mg
Type
catalyst
Reaction Step Seven
Yield
890%

Synthesis routes and methods II

Procedure details

A three necked flask was charged with [S-(R*,R*)]-6-[[2-(acetylthio)-1-oxo-3-phenylpropyl]amino]hexahydro-2,2-dimethyl-7-oxo-1H-azepine-1-acetic acid (10 g, 23.78 mmoles) and D,L-dithiothreitol (390 mg, 2.5 mmoles). The flask was flushed with nitrogen. Deoxygenated water (20 ml) was added to the flask and the mixture was cooled to 1° C. Cold (1° C.) deoxygenated sodium hydroxide solution (1.22 N, total 70 ml, 84 mmoles) was added slowly while maintaining the temperature of the reaction mixture between 1° C. and 4° C. After addition of the initial 10 v/v% of the sodium hydroxide solution, the remainder of the solution was added, maintaining the reaction temperature between −2° to 3° C. After stirring the reaction mxiture at −2° to 6° C. for 30 minutes, the reaction mixture was allowed to warm to room temperature. The reaction mixture was polish filtered into a crystallization flask and heated to 45° C. Deoxygenated acetic acid solution (1.06 N, 90 ml, 95 mmoles) was added while maintaining the reaction temperature between 41° and 46° C. The crystal slurry was stirred at 41° to 46° C. for 20 minutes and then allowed to cool to room temperature. After stirring at room temperature for 30 minutes, the product was filtered and washed with water (100 ml) and dried in a vacuum oven at 51° C./4.1 inch Hg to afford 8.45 g of title product having laboratory HPLC of 99.75 area percent.
Name
6-[[2-(acetylthio)-1-oxo-3-phenylpropyl]amino]hexahydro-2,2-dimethyl-7-oxo-1H-azepine-1-acetic acid
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
390 mg
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
90 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gemopatrilat
Reactant of Route 2
Gemopatrilat
Reactant of Route 3
Gemopatrilat
Reactant of Route 4
Gemopatrilat
Reactant of Route 5
Gemopatrilat
Reactant of Route 6
Gemopatrilat

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.